![molecular formula C20H20N4O5S B3206311 N-(4-(3-((2,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1040667-45-5](/img/structure/B3206311.png)
N-(4-(3-((2,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative. The thiazole and dihydropyridine rings could be formed through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and dihydropyridine rings would add rigidity to the structure, while the amide group could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group could undergo hydrolysis in the presence of an acid or a base, while the thiazole and dihydropyridine rings could participate in electrophilic substitution reactions .Scientific Research Applications
- In silico studies revealed their good binding affinity against bacterial proteins, such as S. aureus and C. albicans .
- In vitro studies demonstrated good anti-inflammatory activity, which could be valuable in managing inflammatory conditions .
- This property is significant in cancer research, as tubulin dynamics play a crucial role in cell division and tumor growth .
- Researchers might further optimize this compound or use it as a scaffold for novel drug development .
Antimicrobial Activity
Anti-Inflammatory Potential
Tubulin Polymerization Inhibition
Anticancer Potential
Heterocyclic Drug Design
1,2,3-Triazole Derivatives
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar 2-aminothiazole scaffold have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s worth noting that similar 2-aminothiazole derivatives have been found to inhibit tubulin polymerization, disrupting tubulin microtubule dynamics . This disruption can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to cell division and growth, particularly those involving tubulin .
Pharmacokinetics
It’s worth noting that none of the synthesized compounds violated lipinski’s rule, making them suitable drug candidates for the treatment of various diseases .
Result of Action
Similar compounds have been found to cause cell cycle arrest and apoptosis in cancer cells by disrupting tubulin microtubule dynamics .
properties
IUPAC Name |
N-[4-[3-(2,4-dimethoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-28-13-6-7-15(16(10-13)29-2)23-17(25)8-5-12-11-30-20(22-12)24-19(27)14-4-3-9-21-18(14)26/h3-4,6-7,9-11H,5,8H2,1-2H3,(H,21,26)(H,23,25)(H,22,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYSLVQJORYLOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CNC3=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-((2,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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